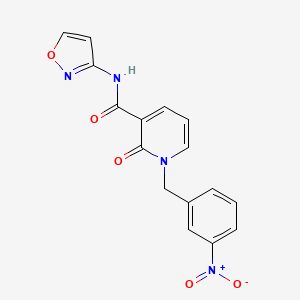
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the literature and has been shown to have a variety of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
Target of Action
Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The compound may affect the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . Tetrahydrofolate is essential for the synthesis of nucleotides, so inhibition of this pathway could potentially disrupt DNA synthesis and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide for lab experiments is its potency and selectivity. This compound has been shown to have potent effects on the central nervous system at relatively low doses, which makes it a useful tool for studying the effects of neurotransmitter modulation. However, one of the main limitations of this compound is its relatively low yield and complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide. One promising area of research is in the development of new drugs based on this compound, which may have applications in the treatment of neurological disorders. Another potential direction is in the development of new synthesis methods that can improve the yield and scalability of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex process that involves several steps. The first step involves the synthesis of the thiazole ring, which is then coupled with the tetrahydronaphthalene ring to form the core structure of the compound. The final step involves the addition of the p-tolylthio group to the butanamide moiety. The overall yield of this synthesis method is relatively low, but improvements in the process are currently being explored.
Applications De Recherche Scientifique
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent effects on the central nervous system. Specifically, it has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS2/c1-17-8-12-21(13-9-17)28-14-4-7-23(27)26-24-25-22(16-29-24)20-11-10-18-5-2-3-6-19(18)15-20/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZJCLWKYFURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)



![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)


![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)